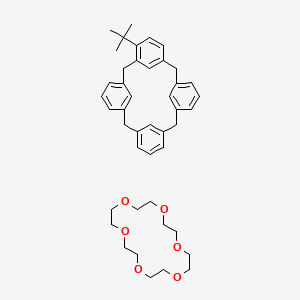

4-tert.-Butylcalix(4)-crown-6

Description

Evolution of Supramolecular Chemistry and Macrocyclic Host Systems

Supramolecular chemistry, a field that has rapidly evolved, focuses on the study of chemical systems composed of multiple molecular subunits organized through non-covalent interactions. nih.govresearchgate.net This "chemistry beyond the molecule" relies on forces such as hydrogen bonding, π-π stacking, and van der Waals interactions to create complex, functional entities from simpler components. nih.gov A cornerstone of supramolecular chemistry is the concept of host-guest interactions, where a larger 'host' molecule can recognize and selectively bind a smaller 'guest' molecule or ion. nih.gov

The development of macrocyclic compounds—large, ring-shaped molecules—was a pivotal moment in the evolution of this field. mdpi.comrsc.org These structures, including cyclodextrins, crown ethers, and calixarenes, possess well-defined cavities that make them ideal hosts. mdpi.com The adaptive and responsive nature of these synthetic supramolecular units allows for a variety of applications, from the development of advanced biosensors to new materials. nih.govresearchgate.net

Origins and Significance of Calixarene (B151959) Macrocycles

Calixarenes are a prominent class of macrocycles formed by the condensation of a para-substituted phenol (B47542) with an aldehyde, typically formaldehyde. numberanalytics.comwikipedia.org The name "calixarene" was coined in 1978 by C. David Gutsche, derived from the Greek word "calix" (chalice or vase) and "arene" (referring to the aromatic units), reflecting the molecule's characteristic cup-like shape. numberanalytics.comgoogle.com Though the synthesis of these cyclic oligomers dates back to the early 20th century, their potential in supramolecular chemistry was not fully realized until the 1970s and 1980s. numberanalytics.comgoogle.com

The significance of calixarenes lies in their unique properties. They possess a hydrophobic cavity that can encapsulate guest molecules, and their structure is highly tunable. nih.govnumberanalytics.com By changing the number of phenol units or modifying the substituents on the upper or lower rims, their size, shape, and guest-binding properties can be precisely controlled. numberanalytics.com This versatility makes them valuable as receptors for a wide range of ions and neutral molecules in applications such as molecular recognition, sensing, and catalysis. nih.govnumberanalytics.com

Development and Importance of Crown Ether Architectures

The discovery of crown ethers by Charles Pedersen in the 1960s was a landmark achievement that contributed to the 1987 Nobel Prize in Chemistry being awarded to Pedersen, along with Donald J. Cram and Jean-Marie Lehn, for their work in supramolecular chemistry. google.comnumberanalytics.com Crown ethers are cyclic polyethers, with repeating ethylene (B1197577) oxide units, named for the crown-like appearance of their molecular models when complexed with a cation. rsc.orgnumberanalytics.com

Their primary importance stems from their remarkable ability to selectively bind metal cations, particularly alkali and alkaline earth metals. numberanalytics.cominflibnet.ac.in The oxygen atoms lining the interior of the ring create a hydrophilic cavity that can coordinate with a cation, while the exterior of the ring is hydrophobic. This allows them to solubilize inorganic salts in nonpolar organic solvents, a property that has made them indispensable as phase-transfer catalysts in organic synthesis. numberanalytics.comjetir.org The selectivity of a crown ether for a particular cation is determined by the relative sizes of the cation and the ether's cavity. inflibnet.ac.in

Rationale for Hybrid Calixcrown Designs: Synergistic Host Properties

The development of hybrid molecules that combine the structural features of both calixarenes and crown ethers led to the creation of "calixcrowns." The rationale behind these designs is to create host molecules with synergistic properties that surpass those of the individual parent macrocycles. researchgate.net Calixcrowns integrate the preorganized, rigid platform of the calixarene base with the flexible and highly efficient cation-binding polyether loop of a crown ether. researchgate.netpsu.edu

This combination results in a host with a three-dimensional binding cavity that offers enhanced recognition capabilities. The calixarene unit provides a scaffold that can be conformationally "locked" (e.g., in a cone conformation), which preorganizes the binding site for a specific guest. wikipedia.orgpsu.edu The attached crown ether moiety provides strong binding interactions, particularly for cations. This cooperative effect often leads to higher binding affinities and selectivities for specific metal ions compared to simple calixarenes or crown ethers alone. researchgate.net

Historical Context and Early Research on 4-tert.-Butylcalix(4)-crown-6 Derivatives

Following the establishment of facile synthetic procedures for calixarenes, researchers began to explore their modification to create more sophisticated host molecules. Early studies on calix koreascience.krarene-crown ethers demonstrated that the conformation of these flexible molecules could be influenced by the complexation of cations. psu.edu One of the pioneering examples of an ionizable calix koreascience.krarene-crown ether was reported in 1984. psu.edu

Research into derivatives of 4-tert-butylcalix koreascience.krarene, a common and accessible starting material, was particularly active. chemicalbook.com Syntheses were developed to bridge the lower rim of the calixarene with polyether chains of varying lengths. Studies on 4-tert-butylcalix koreascience.krarene-crown-6 and its derivatives focused on their complexation with alkali and alkaline earth metal cations, as well as organic ammonium (B1175870) guests. psu.edukoreascience.kr For instance, proton-ionizable versions of p-tert-butylcalix koreascience.krarene-crown-6 were synthesized and found to be highly selective extractants for certain divalent cations like Ra²⁺. psu.edunih.gov Computational studies complemented this experimental work, providing insights into the binding energies and preferred conformations of the host-guest complexes. koreascience.krkoreascience.kr

Structural Features and Nomenclature of this compound

The compound this compound is a specific type of calixcrown. Its nomenclature precisely describes its structure:

Calix(4)arene : Indicates a macrocycle composed of four phenolic units linked by methylene (B1212753) bridges. wikipedia.org

4-tert.-Butyl : Specifies that each of the four phenol units is substituted at the para-position (the "upper rim") with a bulky tert-butyl group.

crown-6 : Refers to a polyether chain containing six oxygen atoms that bridges the "lower rim" of the calixarene. In the common 1,3-bridged isomer, this chain links two opposite phenolic oxygen atoms.

Compound Information Tables

Table 1: Physicochemical Data for 4-tert.-Butylcalix(4)-arene-crown-6

| Property | Value | Reference |

|---|---|---|

| CAS Number | 129518-51-0 | guidechem.com, chemsrc.com |

| Molecular Formula | C₅₄H₇₄O₈ | guidechem.com |

| Molecular Weight | 851.17 g/mol | guidechem.com |

| Appearance | White to almost white fine crystalline powder | guidechem.com |

| Predicted pKa | 9.97 ± 0.20 | guidechem.com |

Table 2: Extraction Percentages of Metal Picrates by a p-tert-butylcalix koreascience.krarene-crown-4 derivative This table shows the extraction efficiency for a related calixcrown compound, demonstrating the selective binding properties typical of this class of molecules.

| Cation | Extraction % |

|---|---|

| Na⁺ | 56.4 |

| K⁺ | 45.3 |

| Rb⁺ | 24.1 |

| Cs⁺ | 20.3 |

| Ag⁺ | 16.7 |

| NH₄⁺ | 14.2 |

| Ca²⁺ | < 1.0 |

| Sr²⁺ | < 1.0 |

| Ba²⁺ | < 1.0 |

Data derived from studies on related calix frontiersin.org-bis-crowns, illustrating general extraction behaviors. oup.com

Properties

Molecular Formula |

C44H56O6 |

|---|---|

Molecular Weight |

680.9 g/mol |

IUPAC Name |

4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13,16-hexaoxacyclooctadecane |

InChI |

InChI=1S/C32H32.C12H24O6/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-12H2 |

InChI Key |

VJIIEMZOPMLNKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCOCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert. Butylcalix 4 Crown 6 Architectures

Strategies for Calixarene (B151959) Platform Functionalization

The p-tert-butylcalix utwente.nlarene scaffold is the foundational unit upon which the crown ether moiety is built. Its functionalization can be targeted at either the lower (hydroxyl) rim or the upper (tert-butyl) rim, each presenting distinct strategic considerations.

The phenolic hydroxyl groups on the lower rim of the calixarene are the primary sites for modification and attachment of the crown ether bridge. nih.govbeilstein-journals.org For the synthesis of the common 1,3-bridged 4-tert.-butylcalix utwente.nl-crown-6, a key strategy involves differentiating the four hydroxyl groups. Typically, two distal phenolic oxygens are linked by the polyether chain. researchgate.net

Initial functionalization often involves the selective alkylation of two distal hydroxyl groups with groups other than the intended crown ether chain. This pre-functionalization serves to fix the calixarene in the rigid "cone" conformation, which is crucial for creating a well-defined binding cavity. rsc.org The introduction of bulky groups like propyl can prevent the interconversion between the four possible stereoisomers (cone, partial cone, 1,2-alternate, and 1,3-alternate). tdl.org Alternatively, the direct reaction of the parent tetra-hydroxy calix utwente.nlarene with a suitable dietherifying agent under carefully controlled conditions can yield the desired 1,3-crown ether. nih.gov In some synthetic pathways, the calixarene is first reacted to form a 1,3-diol, which is then used as the direct precursor for the crown ether bridging step. tdl.orggoogle.com

However, the tert-butyl groups can be selectively removed to create a "parent" calix utwente.nlarene, which opens up the upper rim for further functionalization. nih.govresearchgate.net This de-tert-butylation is commonly achieved through electrophilic aromatic substitution, for instance, by using aluminum trichloride (B1173362) (AlCl₃) in toluene (B28343). utwente.nl While not a direct step in synthesizing the title compound, this modification strategy is crucial for creating derivatives where the upper rim is functionalized with other groups, potentially influencing the molecule's recognition properties. The presence of the bulky tert-butyl groups on the upper rim creates a hydrophobic cavity and can sterically influence the approach of guests to the binding site formed by the lower rim and crown ether strap. utwente.nlnih.gov

Approaches to Crown Ether Moiety Attachment in 4-tert.-Butylcalix(4)-crown-6 Synthesis

The formation of the crown ether ring on the calixarene scaffold can be accomplished through two primary strategies: direct, one-pot annulation or a more elaborate stepwise construction.

The most common and direct method for synthesizing 4-tert-butylcalix utwente.nl-crown-6 is a Williamson ether synthesis. This approach involves the reaction of p-tert-butylcalix utwente.nlarene with a pre-formed polyether chain containing leaving groups at both ends, such as a pentaethylene glycol di-tosylate or di-halide. researchgate.netnih.govresearchgate.net The reaction is performed in the presence of a base, which deprotonates the phenolic hydroxyl groups on the calixarene's lower rim, enabling them to act as nucleophiles and displace the leaving groups on the polyether chain, thereby forming the ether linkages of the crown bridge. nih.gov This cyclization reaction, linking the 1,3-distal phenolic oxygens, is often facilitated by a template effect, where the cation from the base (e.g., K⁺, Cs⁺) coordinates to the oxygen atoms of the polyether chain, pre-organizing it for intramolecular cyclization and improving the yield of the desired macrocycle. researchgate.net

A stepwise approach to building the crown ether moiety is less common but offers greater control for creating unsymmetrical or more complex structures. researchgate.net This strategy involves sequentially adding smaller oligoethylene glycol units to the calixarene lower rim. For example, a 1,3-diprotected p-tert-butylcalix utwente.nlarene could be reacted with a mono-functionalized ethylene (B1197577) glycol derivative. Following this, the protecting groups would be removed, and a second, different oligoethylene glycol fragment could be introduced to complete the cyclization. This method allows for the synthesis of ditopic ligands with two different binding sites within the crown bridge. researchgate.net A stepwise method has been reported for the synthesis of an azo benzene (B151609) derivatized p-tert-butylcalix utwente.nlarene crown ether, highlighting the utility of this approach for incorporating specific functional units. nih.gov

Optimization of Reaction Conditions for this compound Yield and Purity

The efficiency and purity of 4-tert-butylcalix utwente.nl-crown-6 synthesis are highly dependent on the optimization of several key reaction parameters, including the choice of base, solvent, temperature, and reaction time.

The selection of the base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are frequently used to ensure complete deprotonation of the phenolic hydroxyls, often leading to higher yields and shorter reaction times. researchgate.net For instance, using a large excess of NaH can result in excellent yields in under a day, even under non-dilution conditions. researchgate.net However, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly when milder conditions are required, though they may necessitate longer reaction periods. nih.govgoogle.com The cation of the base can also serve as a template to promote cyclization. researchgate.net

The solvent system plays a crucial role. Acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are common choices. nih.govgoogle.comresearchgate.net The solvent's ability to dissolve the reactants and its boiling point (which dictates the reaction temperature) are important considerations. For example, reactions with K₂CO₃ in acetonitrile are often performed at reflux for several days. nih.gov The combination of base and solvent can significantly influence the conformational outcome and yield, as seen when reactions with NaH in DMF produce the cone conformer, while using t-BuOK in toluene can lead to different results. researchgate.net

The following tables summarize findings on the optimization of reaction conditions from various research efforts.

Table 1: Effect of Base and Solvent on the Direct Annulation Synthesis of p-tert-Butylcalix utwente.nlarene-crown-6 and its Analogs

| Calixarene Precursor | Bridging Reagent | Base | Solvent | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| p-tert-butylcalix utwente.nlarene | Tetraethylene glycol ditosylate | K₂CO₃ | Dichloromethane (B109758) | 36-81 | nih.gov |

| p-tert-butylcalix utwente.nlarene | Pentaethylene glycol di-p-toluenesulfonate | Cs₂CO₃ | Acetonitrile | 33 | google.com |

| p-tert-butylcalix utwente.nlarene | Triethylene glycol ditosylate | NaH | DMF | 45 | researchgate.net |

| 1,3-dipropyloxy-p-tert-butylcalix utwente.nlarene | Pentaethylene glycol di-p-toluenesulfonate | Cs₂CO₃ | Acetonitrile | - | google.com |

Table 2: Key Parameters in this compound Synthesis

| Parameter | Effect on Reaction | Examples | Reference(s) |

|---|---|---|---|

| Base | Influences reaction rate, yield, and provides template cation. Strong bases (NaH) are fast; weaker bases (K₂CO₃) are milder. | NaH, K-t-butoxide, K₂CO₃, Cs₂CO₃ | nih.govnih.govgoogle.comresearchgate.net |

| Solvent | Affects solubility of reactants and reaction temperature. | Acetonitrile, THF, DMF, Toluene, Benzene | nih.govgoogle.comresearchgate.net |

| Temperature | Controls reaction rate. Often conducted at the reflux temperature of the chosen solvent. | Refluxing acetonitrile (82°C), Refluxing benzene (80°C) | nih.govgoogle.com |

| Reaction Time | Varies from hours to several days depending on the reactivity of reagents and conditions. | < 24 hours with excess NaH; up to 4 days with K₂CO₃. | nih.govresearchgate.net |

| Concentration | High dilution was traditionally used to favor intramolecular cyclization, but methods using excess base under non-dilution conditions have proven effective. | High dilution vs. non-dilution with excess NaH | researchgate.net |

Solvent Effects in this compound Synthesis

The solvent medium plays a pivotal role in the synthesis of 4-tert-butylcalix worldscientificnews.comarene-crown-6, influencing reaction rates, yields, and even the conformational outcome of the product. Acetonitrile is a frequently employed solvent, demonstrating high efficacy in the crucial cyclization step. Research has shown that refluxing p-tert-butylcalix worldscientificnews.comarene with pentaethylene glycol ditosylate in acetonitrile using potassium carbonate as a base can produce the desired crown ether in yields as high as 82%. psu.edu This solvent is also favored for subsequent functionalization steps, such as the introduction of spacer arms for further derivatization. acs.org

Tetrahydrofuran (THF) is another common solvent, particularly when strong bases like sodium hydride (NaH) are used for deprotonation of the phenolic hydroxyl groups. psu.edunih.gov While THF is effective for alkylation reactions on the calixarene rim, its use in the primary crown-forming reaction can sometimes be associated with lower yields compared to acetonitrile. For instance, an early method using t-BuOK in benzene gave a yield of only 38%. psu.edu Dichloromethane (DCM) is also utilized, often in conjunction with phase-transfer catalysts or for the synthesis of related calix-benzocrown derivatives. nih.govmdpi.com The choice of solvent can also affect the conformational dynamics of the final product and its precursors, with studies noting the existence of mixed cone and partial cone conformers in solvents like deuterated chloroform (B151607) (CDCl₃). scienceasia.orgresearchgate.net

| Solvent | Reactants | Base/Catalyst | Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|

| Acetonitrile | p-tert-butylcalix worldscientificnews.comarene + pentaethylene glycol ditosylate | K₂CO₃ | Reflux | 4-tert-butylcalix worldscientificnews.comarene-crown-6 (82%) | psu.edu |

| Acetonitrile | Calix worldscientificnews.comarene + pentaethyleneglycol di-p-toluenesulfonate | Cs₂CO₃ | Reflux, 4 days | Calix worldscientificnews.comcrown-6 derivative (72%) | scispace.com |

| THF | 4-tert-butylcalix worldscientificnews.comarene-crown-6 + ethyl bromoacetate | NaH | Room Temp. | cone-1,3-di(ethoxycarbonylmethoxy) derivative (82%) | psu.edu |

| Dichloromethane (DCM) | tBu-calix worldscientificnews.comarene + ditosylates | K₂CO₃ | Not specified | Calix-crown-6 derivatives (36-81%) | nih.govmdpi.com |

| DMF/Acetic Acid (3:1) | Diaminocalix worldscientificnews.comarene | Diazotization reagents | Not specified | Diazido calix worldscientificnews.comarene derivative | beilstein-journals.org |

Catalyst Systems for this compound Formation

The formation of the polyether bridge in 4-tert-butylcalix worldscientificnews.comarene-crown-6 is catalyzed by a base, which deprotonates the phenolic hydroxyl groups, enabling nucleophilic attack on the alkylating agent (e.g., pentaethylene glycol ditosylate). The choice and stoichiometry of the base are critical for achieving high yields and selectivity.

Weaker inorganic bases, particularly alkali metal carbonates, are widely and successfully used. Potassium carbonate (K₂CO₃) is a popular choice, often used in acetonitrile. acs.orgnih.govnih.govrsc.org A key finding demonstrated that using precisely one equivalent of K₂CO₃ relative to the calixarene starting material leads to good yields of the 1,3-bridged crown ether. psu.edu Cesium carbonate (Cs₂CO₃) has also proven to be a highly effective base for this transformation, driving the reaction to high yields, often attributed to the "cesium effect" which promotes Williamson ether syntheses. scispace.comgoogle.com

Stronger bases such as sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are also employed, typically in aprotic solvents like THF. psu.edunih.govscienceasia.orgnih.gov These powerful bases ensure complete deprotonation of the phenolic groups. They are frequently used for exhaustive alkylation of all hydroxyl groups or for attaching functional groups to the remaining hydroxyls after the crown ether bridge has been formed. psu.edunih.gov For instance, the synthesis of a di-methoxy derivative of a p-tert-butylcalix worldscientificnews.comarene precursor utilized a combination of BaO and t-BuOK in THF. scienceasia.org

| Base Catalyst | Solvent | Reaction Type | Key Finding/Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ (1 equiv.) | Acetonitrile | Crown-6 bridge formation | High yield (70-75%) and selectivity for 1,3-bridging. | psu.edu |

| Cs₂CO₃ | Acetonitrile | Crown-6 bridge formation | High yield process, leveraging the cesium effect. | scispace.comgoogle.com |

| NaH | THF | Alkylation of remaining OH groups | Effective for exhaustive alkylation post-crown formation (e.g., 82% yield for ester attachment). | psu.edunih.gov |

| t-BuOK / BaO | THF | Alkylation of precursor | Used for methylation of precursor aldehydes. | scienceasia.org |

Derivatization and Further Functionalization of this compound Scaffolds

The true utility of the 4-tert-butylcalix worldscientificnews.comarene-crown-6 scaffold lies in its capacity for further functionalization. The remaining two phenolic hydroxyl groups on the lower rim serve as ideal anchor points for introducing a vast array of chemical moieties, transforming the basic structure into a highly specialized sensor or molecular device.

Covalent Attachment of Signaling Units to this compound

The incorporation of signaling units, such as chromophores (which change color) and fluorophores (which emit light), onto the calixarene-crown framework creates powerful chemosensors. These sensors can signal the binding of a specific guest ion through a measurable change in their optical properties.

Chromogenic Signaling Units: Azo dyes are prominent chromogenic units attached to the calixarene scaffold. For example, bis(azo-phenol)calix worldscientificnews.comarenes have been synthesized where the azo groups are linked to the lower rim. nankai.edu.cn These molecules exhibit a distinct color change from yellow to red upon complexation with sodium ions, providing a clear visual signal of binding. nankai.edu.cn Similarly, indophenol (B113434) units have been incorporated into calix worldscientificnews.comcrown ethers to create chromogenic receptors for metal cations. researchgate.net The synthesis typically involves coupling diazotized anilines with the calixarene platform or building the functionalized arms prior to attachment.

Fluorogenic Signaling Units: Fluorophores offer highly sensitive detection capabilities. Perylene bisimide derivatives, known for their strong fluorescence, have been attached to calix worldscientificnews.comarene-aza-crowns. researchgate.net These constructs can function as "turn-on" fluorescent sensors, where the fluorescence is initially quenched and then significantly enhanced upon binding a target ion like Hg²⁺. researchgate.net Other fluorescent reporters, such as naphthalimide, have also been successfully appended to calix worldscientificnews.comarene-crown systems to create selective ion sensors. researchgate.net The synthetic approach often involves reacting a precursor like a calix worldscientificnews.comarene-aza-crown with a suitable fluorophore anhydride. researchgate.net

Introduction of Redox-Active or Photoactive Moieties onto this compound

Functionalization with redox-active or photoactive groups endows the 4-tert-butylcalix worldscientificnews.comarene-crown-6 scaffold with switching capabilities, allowing its binding properties to be controlled by external stimuli like light or an electrical potential.

Photoactive Moieties: Azobenzene (B91143) is the most widely studied photoactive unit integrated with calixarenes. New azobenzene crown ether p-tert-butylcalix worldscientificnews.comarenes have been synthesized where the azobenzene unit forms part of the bridge across the lower rim. nih.govkoreascience.kr The azobenzene moiety can be switched between its trans and cis isomers using UV and visible light. researchgate.net This isomerization alters the geometry and size of the binding cavity, thereby changing its affinity and selectivity for different cations, such as Na⁺ and K⁺. researchgate.netkoreascience.kr This creates a light-switchable receptor. The synthesis can be achieved either by reductive coupling of nitrobenzene (B124822) groups already attached to the calixarene or by pre-forming the azobenzene bridge and then attaching it to the calixarene. researchgate.netkoreascience.kr

Redox-Active Moieties: Quinones are a key class of redox-active groups incorporated directly into the calixarene framework. By treating a 1,3-disubstituted p-tert-butylcalix worldscientificnews.comarene with an oxidizing agent like thallium(III) trifluoroacetate, the two phenolic rings not involved in the substitution can be oxidized to quinone rings, forming a p-tert-butylcalix worldscientificnews.comdiquinone. acs.org The quinone moieties can undergo reversible electrochemical reduction to the hydroquinone (B1673460) form. This reduction dramatically increases the electron density and negative charge within the binding pocket, significantly enhancing the affinity for cations. acs.orgresearchgate.net This transformation allows for the electrochemical switching of cation binding. Other redox units, such as ferrocene, have also been attached to calixarene platforms to create electrochemical sensors. mun.ca

Conformational Analysis and Dynamic Behavior of 4 Tert. Butylcalix 4 Crown 6

Intrinsic Conformations of Calix(4)arene Platforms in 4-tert.-Butylcalix(4)-crown-6

The conformational flexibility of the calix psu.eduarene framework is a defining characteristic, allowing it to adopt several distinct shapes. This behavior is dictated by the rotation of the phenol (B47542) units through the annulus formed by the methylene (B1212753) bridges.

Cone, Partial Cone, 1,2-Alternate, and 1,3-Alternate Conformations

The calix psu.eduarene macrocycle can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. scienceasia.org In the parent p-tert-butylcalix psu.eduarene, the cone conformation is generally the most stable due to strong intramolecular hydrogen bonding between the four hydroxyl groups at the lower rim. scienceasia.org However, when these hydroxyl groups are modified, as in the case of ether derivatives, the energy differences between the conformers become smaller, and other conformations become more accessible.

Computational studies, such as those using the ab initio HF/6-31G method, have been employed to determine the relative stabilities of these conformers for 4-tert-butylcalix psu.eduarene-crown-6. koreascience.krresearchgate.net These calculations often find the cone conformation, where all four tert-butyl groups are oriented on the same side of the molecule, to be the most stable for the free host molecule. koreascience.krresearchgate.net The other principal conformations include the partial cone , where one phenol ring is inverted relative to the other three; the 1,2-alternate , with two adjacent rings flipped; and the 1,3-alternate , where two opposite rings are inverted. scienceasia.orgresearchgate.net The synthesis of specific, conformationally rigid isomers (cone, partial cone, and 1,3-alternate) of proton-di-ionizable p-tert-butylcalix psu.eduarene-crown-6 has been achieved, allowing for the study of how each fixed conformation impacts properties like ion extraction. psu.edunih.govrsc.org

Influence of Crown Ether Bridging on Calixarene (B151959) Conformation

The introduction of a crown-6 ether bridge across the lower rim of the p-tert-butylcalix psu.eduarene significantly influences its conformational possibilities. By linking two opposite (1,3) phenolic oxygens, the crown ether moiety restricts the free rotation of the aromatic rings. scienceasia.org This bridging makes the 1,2-alternate conformation inaccessible, leaving the cone, partial cone, and 1,3-alternate as the possible structures. scienceasia.org

The rigidity of the calixarene unit can be further "locked" into a specific conformation by the bridging group. scienceasia.org For instance, certain synthetic strategies yield the 1,3-alternate conformer, where the crown ether strap effectively holds the two opposing phenol units in an inverted orientation. psu.edunih.gov Similarly, the cone conformation can be stabilized, resulting in a C₂-symmetric molecule. rsc.org The synthesis of these conformationally rigid isomers is crucial for applications where a pre-organized cavity is desired for selective guest binding. psu.edunih.govacs.org

Conformational Dynamics of the Crown-6 Moiety within this compound

The crown-6 portion of the molecule is not static; its ether chain possesses its own conformational flexibility. The oxygen atoms within this polyether loop can orient themselves to create a hydrophilic cavity suitable for cation complexation. rsc.orghzdr.de In the absence of a guest cation, the oxygen atoms of the crown ether moiety may not be directed towards the interior of the cavity. rsc.org However, upon complexation with a metal ion, such as Ba²⁺, the crown ether rearranges to coordinate with the cation, with all six oxygen atoms participating in the binding. hzdr.de The primary binding site for guests like alkyl ammonium (B1175870) ions has been identified as the central part of the crown-6 moiety, rather than the hydrophobic pocket formed by the calixarene's aromatic walls. koreascience.krresearchgate.net

Solvent-Induced Conformational Changes in this compound

The conformation of 4-tert-butylcalix psu.eduarene-crown-6 is highly sensitive to the surrounding solvent environment. scienceasia.orgrsc.org The polarity, size, and solvation effects of the solvent can alter the rate of conformational interconversion and even shift the equilibrium towards a specific conformer. rsc.orgvietnamjournal.ru

Studies using ¹H NMR spectroscopy in various deuterated solvents have demonstrated this pronounced effect. For example, in aprotic solvents like chloroform (B151607) (CDCl₃), the NMR spectra often show broad signals, indicating a rapid conformational interconversion at room temperature. scienceasia.org In contrast, a polar protic solvent like methanol (B129727) (CD₃OD) can slow this interconversion, leading to sharper, more resolved signals that may signify a single, more stable conformation. scienceasia.org The choice of solvent can be a determining factor in the aggregation behavior of these molecules in the preparation of nanolayers. vietnamjournal.ru The interaction between the solvent and the calixarene has been studied in a range of solvents, highlighting the role of the solvent in stabilizing a particular conformation in solution. rsc.org

Table 1: Solvent Influence on ¹H NMR Signals of Calix psu.eduarene-1,3-crown-6 at 298 K Data adapted from a study on a closely related calix psu.eduarene-1,3-crown-6, illustrating typical solvent-induced chemical shift changes. rsc.orghzdr.de

| Proton Signal | CDCl₃ (δ, ppm) | Acetonitrile-d₃ (δ, ppm) | Benzene-d₆ (δ, ppm) | DMSO-d₆ (δ, ppm) | Acetone-d₆ (δ, ppm) |

| -OH | 6.96 | 8.22 | 8.19 | 8.02 | - |

| Ar-H | 7.07 | 7.19 | 7.11 | 7.21 | 7.14 |

| Ar-H | 6.74 | 7.13 | 7.09 | 7.16 | 7.00 |

| ArCH₂Ar (endo) | 3.30 | 3.43 | 3.38 | 3.37 | 3.37 |

| ArCH₂Ar (exo) | 4.36 | 4.45 | 4.26 | 4.36 | 4.45 |

This interactive table showcases how proton chemical shifts, particularly for the hydroxyl and aromatic protons, vary significantly with the solvent, reflecting changes in hydrogen bonding and aromatic shielding, which are linked to conformational adjustments.

Temperature-Dependent Conformational Exchange Processes in this compound

The dynamic nature of 4-tert-butylcalix psu.eduarene-crown-6 is also strongly dependent on temperature. Variable-temperature ¹H NMR experiments are a powerful tool for studying the kinetics of conformational interconversion. scienceasia.org At higher temperatures, the rate of exchange between different conformations is fast on the NMR timescale, resulting in averaged, often broad, signals. scienceasia.orgmdpi.com

As the temperature is lowered, the interconversion slows down. If the temperature is sufficiently low (the coalescence temperature), the signals for the individual conformers can be resolved. scienceasia.org For example, in one study, a derivative of p-tert-butylcalix psu.eduarene was observed to exist as a mixture of cone (43%) and partial cone (57%) conformations in CDCl₃ at -30°C. scienceasia.org By analyzing the NMR spectra at different temperatures, it is possible to determine the rate constants for the conformational exchange and the activation energy for the process. scienceasia.org

Table 2: Conformational Interconversion Rates at Different Temperatures Data from a study on a related tetraalkylated calix psu.eduarene derivative. scienceasia.org

| Solvent | Temperature | Rate of Interconversion (s⁻¹) |

| DMSO-d₆ | 50°C | 111.0 |

| CD₃OD | 27°C | 94.6 |

| CD₃OD | -40°C | Slow exchange (resolved conformers) |

This interactive table demonstrates that the rate of conformational change is sensitive to both solvent and temperature. The exchange is slower in methanol at room temperature than in DMSO at a higher temperature, and at sub-zero temperatures, the exchange becomes slow enough to observe distinct conformers.

Structural Characterization Methodologies for this compound Conformations

A combination of analytical techniques is essential for the comprehensive structural elucidation of 4-tert-butylcalix psu.eduarene-crown-6 and its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most widely used methods for studying calixarene conformations in solution. scienceasia.orgscirp.org The number of signals and the splitting pattern of the methylene bridge protons (Ar-CH₂-Ar) are particularly diagnostic. In a cone conformation, these protons typically appear as a pair of doublets (an AB system), whereas more symmetric conformations like the 1,3-alternate can show a single singlet. psu.eduscienceasia.org Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can provide quantitative data on the rates of conformational interconversion. scienceasia.org

Computational Methods: Molecular mechanics and quantum mechanics calculations, such as Density Functional Theory (DFT), are used to model the different conformers and calculate their relative energies and stabilities. koreascience.krscispace.comchemrxiv.org These theoretical studies complement experimental data by providing insights into the transition pathways and energetic barriers between different conformations. koreascience.kr

UV-Vis Spectrometry: UV-Vis spectroscopy is often used to study the complexation of the calixarene with guest ions, which can indirectly provide information about the conformational changes that occur upon binding. rsc.orgnankai.edu.cn

X-ray Crystallography for Solid-State Conformations of this compound

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in the solid state of 4-tert-butylcalix guidechem.comarene-crown-6 and its derivatives. These studies have revealed that the calix guidechem.comarene framework can adopt several distinct conformations, namely the cone, partial cone, 1,2-alternate, and 1,3-alternate conformations. psu.eduresearchgate.net The specific conformation adopted is often influenced by the nature of the substituents on the phenolic hydroxyl groups and the presence of guest molecules. psu.edursc.org

In the absence of a complexed guest, the cone conformation is generally the most stable for the parent 4-tert-butylcalix guidechem.comarene-crown-6. researchgate.netkoreascience.kr This arrangement is characterized by all four tert-butyl groups pointing in the same direction, creating a basket-shaped cavity. The crown ether loop is positioned on the lower rim of the calixarene.

The crystal structure of a diamide-bridged derivative of p-tert-butylcalix guidechem.comarene revealed a monoclinic crystal system with the space group C2/c. rsc.org In another instance, the crystallization of a diisothiocyanate derivative led to the inclusion of a methanol molecule within the aromatic cavity, highlighting the compound's ability to form inclusion complexes. mdpi.com The analysis of a barium complex of a functionalized calix guidechem.comcrown-6 derivative showed a tenfold oxygen coordination for the barium ion, which is located in the center of the crown ether moiety. hzdr.de

Table 1: Selected Crystallographic Data for 4-tert-Butylcalix guidechem.comarene Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| Ethylenediamine adduct of a p-tert-butylcalix guidechem.comarene diacid dichloride | Monoclinic | C2/c | Inclusion of a dichloromethane (B109758) molecule | rsc.org |

| N,N'-dimethylethylenediamine adduct of a p-tert-butylcalix guidechem.comarene diacid dichloride | Triclinic | P1 | Distorted cone conformation, no guest inclusion | rsc.org |

| Disodium complex of a perfluoroalkylsulfonylcarboxamide functionalized calix guidechem.comcrown-6 | - | - | Amide-iminol tautomerism | hzdr.de |

| Barium complex of a perfluoroalkylsulfonylcarboxamide functionalized calix guidechem.comcrown-6 | - | - | Tenfold oxygen coordination of Ba²⁺ | hzdr.de |

| Diisothiocyanate p-tert-butylcalix guidechem.comarene derivative | - | - | Inclusion of a methanol molecule | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic behavior and conformational equilibria of 4-tert-butylcalix guidechem.comarene-crown-6 in solution. By analyzing chemical shifts, coupling constants, and through variable temperature experiments, researchers can gain insights into the conformational flexibility of the macrocycle.

The ¹H NMR spectrum is particularly informative. For instance, the appearance of two doublets for the ArCH₂Ar protons is indicative of a cone conformation. psu.edu In contrast, the 1,3-alternate conformation often displays a singlet for these protons. google.com The conformation of the calix guidechem.comarene can be influenced by factors such as the solvent and the presence of metal cations. psu.edu For example, complexation with certain metal ions can lock the molecule into a specific conformation.

Variable temperature ¹H NMR studies have been employed to determine the rates of conformational interconversion. scienceasia.org These experiments provide valuable information about the energy barriers between different conformations. For some derivatives, the conformational interconversion can be observed at room temperature, while for others, heating or cooling is required to see these dynamic processes. scienceasia.org

Table 2: Representative ¹H NMR Data for 4-tert-Butylcalix guidechem.comarene-crown-6 Derivatives in a Cone Conformation

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

| ArCH₂Ar | ~4.35 and ~3.29 | d, d | psu.edu |

| ArH | ~6.8 - 7.2 | m | mdpi.comscirp.org |

| C(CH₃)₃ | ~1.0 - 1.4 | br s | mdpi.comscirp.org |

| OCH₂ (crown ether) | ~3.5 - 4.2 | m | mdpi.comscirp.org |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS) for Elucidating Molecular Architecture of this compound

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of 4-tert-butylcalix guidechem.comarene-crown-6 and its derivatives. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of these large molecules with minimal fragmentation. mdpi.comisuct.ru

The mass spectrum of a synthesized calix guidechem.comarene derivative can confirm its successful synthesis by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight. google.com For example, the positive ion ESI-MS of a diisothiocyanate derivative showed a clear peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular mass. mdpi.com

Mass spectrometry is also valuable for studying host-guest complexation. The formation of a complex between the calixarene host and a guest ion can be observed by the appearance of a new peak in the mass spectrum corresponding to the mass of the complex. This allows for the determination of the stoichiometry of the complex. isuct.ru

Table 3: Mass Spectrometry Data for Selected 4-tert-Butylcalix guidechem.comarene Derivatives

| Compound/Complex | Ionization Method | Observed m/z | Inferred Species | Reference |

| 5,11,17,23-Tetra-tert-butyl-25,27-di[acidcarbamothioic-n-ethoxy-methyl-ester]-26,28-dihydroxy calix guidechem.comarene | ESI | 883.48 | [M+H]⁺ | mdpi.com |

| Calix guidechem.comarene dibenzo crown ether | MS | 806.11 | M | google.com |

| Tetrasubstituted calix guidechem.comarene with crown-5 ether moieties | ESI | 1960.0637 | [M+H₂O]⁺ | isuct.ru |

| Disubstituted calix guidechem.comarene with crown-5 ether moieties | ESI | 1312.9640 | [M+H₂O]⁺ | isuct.ru |

Host Guest Interactions and Molecular Recognition Properties of 4 Tert. Butylcalix 4 Crown 6

Principles of Host-Guest Chemistry in Supramolecular Systems

Host-guest chemistry, a cornerstone of supramolecular chemistry, revolves around the formation of specific, non-covalent complexes between a larger host molecule and a smaller guest molecule or ion. These interactions are governed by a variety of forces, including hydrogen bonding, ion-dipole interactions, van der Waals forces, and hydrophobic effects. The principle of preorganization, where a host molecule possesses a pre-formed cavity that is complementary in size and shape to the guest, is crucial for strong and selective binding.

Calixarenes, like 4-tert.-butylcalix nih.gov-crown-6, are excellent examples of preorganized hosts. orionchem.com Their basket-like shape creates a hydrophobic cavity that can encapsulate smaller molecules or ions. orionchem.com The synthetic accessibility and the ease with which their upper and lower rims can be functionalized allow for the fine-tuning of their recognition properties. orionchem.comhw.ac.uk The incorporation of a crown ether loop onto the calixarene (B151959) framework, as in 4-tert.-butylcalix nih.gov-crown-6, introduces additional binding sites and enhances the molecule's ability to selectively complex with specific cations. This combination of a rigid cavity and a flexible binding loop is a key feature that dictates its host-guest chemistry.

Ion Recognition by 4-tert.-Butylcalixnih.gov-crown-6

The structural design of 4-tert.-butylcalix nih.gov-crown-6, with its distinct calixarene and crown ether moieties, makes it an exceptional receptor for a variety of ions. The size of the crown ether loop and the conformation of the calixarene scaffold play critical roles in determining its binding affinity and selectivity.

Alkali and Alkaline Earth Metal Cation Complexation by 4-tert.-Butylcalixnih.gov-crown-6

The interaction of 4-tert.-butylcalix nih.gov-crown-6 and its derivatives with alkali and alkaline earth metal cations has been a central focus of research, revealing intricate details about the principles of molecular recognition.

The selectivity of calix nih.govcrown-ethers is significantly influenced by the principle of size complementarity. mdpi.com For instance, crown-5 and crown-6 ethers generally show a preference for K+ and Cs+ ions, respectively. mdpi.com In the case of 4-tert.-butylcalix nih.gov-crown-6, the crown-6 ether loop is particularly well-suited for the larger cesium cation (Cs+). researchgate.net The ionic radius of Cs+ (1.67 Å) is a good fit for the cavity of the crown-6 ether. nih.gov

Studies on related calix-crown systems have demonstrated the importance of the crown ether ring size in determining selectivity. For example, a calix nih.govarene with a crown-5 unit exhibits a high affinity for potassium ions. isuct.ru The binding constants for a fluorescent calix-crown-7 ether in methanol (B129727) showed a clear preference for potassium and rubidium over other alkali metals. nih.gov Specifically, the association constants were K(Na) = 440 M⁻¹, K(K) = 110,000 M⁻¹, K(Rb) = 63,000 M⁻¹, and K(Cs) = 20,000 M⁻¹. nih.gov

Proton-ionizable calixarene-crown-6 derivatives have been shown to exhibit high selectivity for radium (Ra²⁺) over lighter alkaline earth metal ions. nih.gov This is attributed to the similar ionic radii of Ra²⁺ (1.62 Å) and Cs⁺, making the crown-6 cavity a suitable binding site. nih.gov The introduction of ionizable groups, such as carboxylic or hydroxamic acids, can further enhance the binding strength for divalent cations. nih.govrsc.org

Table 1: Association Constants (K) for a Fluorescent Calix-Crown-7 Ether with Alkali Metal Ions in Methanol nih.gov

| Cation | Association Constant (M⁻¹) |

|---|---|

| Na⁺ | 440 |

| K⁺ | 110,000 |

| Rb⁺ | 63,000 |

| Cs⁺ | 20,000 |

The nature of the counter-anion can significantly influence the efficiency of cation binding and extraction. For instance, in liquid-liquid extraction systems, the use of picrate (B76445) salts has been shown to facilitate cation uptake by crown ethers compared to nitrate (B79036) salts. mdpi.com This is because picrate can decrease the energy required for complexation and phase transfer. mdpi.com

A key feature of calix-crown ethers is the potential for cooperative binding between the calixarene platform and the crown ether loop. This cooperativity can lead to enhanced binding affinities and selectivities compared to the individual components. The calixarene cavity can provide a preorganized, three-dimensional structure that orients the crown ether loop for optimal interaction with the guest cation. nankai.edu.cn

In some instances, cation-π interactions between the metal ion and the electron-rich aromatic rings of the calixarene can contribute to the stability of the complex. mdpi.com The conformation of the calixarene, whether it is in a cone, partial-cone, or 1,3-alternate form, significantly impacts the spatial arrangement of the binding sites and thus the cooperative effect. rsc.orgnih.gov For example, in the cone conformation, the crown ether loop and other functionalities on the lower rim can work in concert to encapsulate the cation. nih.gov This synergistic action is a hallmark of the sophisticated molecular recognition capabilities of these host molecules. nih.gov

Transition Metal Ion Coordination by 4-tert.-Butylcalixnih.gov-crown-6

While the complexation of alkali and alkaline earth metals by 4-tert.-butylcalix nih.gov-crown-6 is well-documented, its interaction with transition metal ions is also an area of active research. The tetraphenolic lower rim of p-tert-butylcalix nih.govarene in the cone conformation is an ideal platform for binding paramagnetic transition metals. hw.ac.ukrsc.org

The introduction of a crown ether loop can modify this inherent binding capability. While crown ethers generally show lower affinity for transition metal cations, the presence of additional donor atoms within the calix-crown structure can create a polytopic receptor suitable for these ions. mdpi.com For example, calix nih.govarenes functionalized with N-carbonylmonoaza-12-crown-4 substituents have been investigated for their ability to bind transition metals. mdpi.com

In some cases, the calixarene itself can act as a ligand, with the deprotonated hydroxyl groups on the lower rim coordinating to the metal center. unifr.ch The conformation of the calixarene can change upon complexation, often adopting an elliptical shape to accommodate the metal ion. unifr.ch The study of these complexes provides insights into the coordination preferences and assembly behaviors of transition metals with these versatile macrocyclic ligands. rsc.org

Ammonium (B1175870) and Alkylammonium Ion Complexation by 4-tert.-Butylcalix(4)-crown-6

The crown-6-ether portion of this compound serves as the primary binding site for ammonium and alkylammonium ions. koreascience.kr The recognition process is primarily driven by hydrogen bonding and electrostatic interactions between the guest and the host molecule. koreascience.kr Computational studies, such as ab initio HF/6-31G quantum mechanics methods, have been employed to investigate these complexation behaviors. koreascience.krresearchgate.net

The cone conformation of this compound is the most stable for the free host molecule. koreascience.krresearchgate.net When complexing with ammonium and alkylammonium ions, the guest cation is preferentially located within the central part of the crown-6 moiety. koreascience.kr This positioning allows for the formation of multiple hydrogen bonds between the hydrogen atoms of the ammonium group and the oxygen atoms of the crown ether. koreascience.kr

Studies have shown that the complexation efficiency is influenced by the structure of the alkylammonium guest. The ammonium cation without any alkyl group exhibits the highest complexation efficiency with the host molecule. koreascience.kr As the steric bulk of the alkyl group increases, the stability of the complex tends to decrease. This discrimination is attributed to steric hindrance and the optimization of hydrogen-bonding and electrostatic interactions. koreascience.krmdpi.com For instance, the host shows a preference for n-butylamine over the bulkier tert-butylamine. mdpi.com

Table 1: Calculated Complexation Energies of this compound with Various Ammonium Ions

| Guest Ion | Complexation Energy (kcal/mol) |

| NH₄⁺ | -76.3 |

| CH₃NH₃⁺ | -71.5 |

| CH₃CH₂NH₃⁺ | -68.9 |

| (CH₃)₂CHNH₃⁺ | -66.1 |

| (CH₃)₃CNH₃⁺ | -62.8 |

Data sourced from ab initio HF/6-31G calculations. koreascience.kr

Recognition of Neutral Molecules by this compound

Beyond its affinity for cations, this compound can also encapsulate neutral organic molecules within its hydrophobic cavity. semanticscholar.orgresearchgate.net This ability to form inclusion complexes makes it a versatile receptor in supramolecular chemistry. semanticscholar.org

Small Organic Molecule Encapsulation by this compound

The cone conformation of calix mdpi.comarenes creates a π-rich intramolecular cavity that is capable of hosting neutral guest molecules of a suitable size. tudublin.ie The encapsulation of small organic molecules, such as methanol, has been observed. semanticscholar.org Crystallographic analysis has revealed that a methanol molecule can be included within the aromatic cavity of a p-tert-butylcalix mdpi.comarene derivative, stabilized by favorable CH···π interactions. semanticscholar.org

The efficiency of this recognition process is influenced by the rigidity of the host and the nature of the guest molecule. mdpi.com The hydrophobic cavity of the calixarene provides a suitable environment for nonpolar parts of guest molecules, leading to the formation of stable inclusion complexes.

Anion-Assisted Recognition of Neutral Guests by this compound

The complexation of neutral molecules by this compound can be influenced by the presence of anions. The counter-anion associated with a cation bound at the lower rim of the calixarene can affect the encapsulation of a neutral guest in the upper rim. tudublin.ie

Mechanisms of Molecular Recognition by this compound

The molecular recognition capabilities of this compound are governed by a combination of non-covalent interactions. nih.gov These interactions work in concert to provide stability and selectivity in the formation of host-guest complexes.

Ion-Dipole Interactions and Hydrogen Bonding in this compound Complexes

Ion-dipole interactions are a key driving force in the complexation of cations by the crown ether moiety of this compound. The electrostatic attraction between the positively charged guest ion and the polar oxygen atoms of the crown ether ring contributes significantly to the stability of the complex. mun.caresearchgate.net

Hydrogen bonding plays a crucial role, particularly in the recognition of ammonium and alkylammonium ions. koreascience.krbeilstein-journals.org The N⁺–H bonds of the guest can form strong hydrogen bonds with the ether oxygen atoms of the host. beilstein-journals.org In the complex with the ammonium ion, for example, three of the four hydrogen atoms of the ammonium ion form hydrogen bonds with the oxygen atoms of the host. koreascience.kr The cyclic arrangement of the crown ether pre-organizes the oxygen atoms for effective hydrogen bonding. beilstein-journals.org

Cation-π Interactions and van der Waals Forces in this compound Systems

Cation-π interactions, which occur between a cation and the electron-rich aromatic rings of the calixarene, can also contribute to the binding of guests. mun.capsu.edu While the primary binding site for cations is the crown ether, the proximity of the aromatic cavity allows for potential cation-π interactions, which can further stabilize the complex. mun.ca The absence of t-butyl groups on the calixarene framework has been shown to be important for enabling strong cation-π interactions, particularly for larger cations like cesium. mdpi.com

Thermodynamic and Kinetic Aspects of Complexation by this compound

The formation of host-guest complexes between this compound and various guest molecules is governed by a delicate interplay of thermodynamic and kinetic factors. These parameters provide crucial insights into the stability of the complexes and the mechanisms through which they are formed and dissociate.

Enthalpy-Entropy Compensation in this compound Binding

For instance, in the complexation of alkali metal cations, the formation of a complex with this compound derivatives can be highly favorable from an enthalpic standpoint due to strong ion-dipole interactions between the cation and the donor atoms of the crown ether ring. However, this process often leads to a significant decrease in entropy. This entropic penalty arises from the loss of conformational freedom of the calixarene host upon guest binding and the release of fewer solvent molecules from the cation's solvation shell than are bound by the macrocycle. This interplay leads to similar standard reaction Gibbs energies for the formation of certain complexes in different solvents, despite different enthalpic and entropic contributions. acs.org

Studies on related calix isuct.ruarene derivatives have shown that the binding of cations is often enthalpy-driven. For example, the complexation of Na+ by a lower-rim carbonyl-calix isuct.ruarene derivative exhibits a highly favorable ΔrH°, which is attributed to the good size compatibility between the cation and the binding cavity. nih.gov However, the entropic term can be significantly unfavorable, illustrating the compensation effect. mdpi.com While specific thermodynamic data for the parent this compound is not always isolated in literature, the general principles observed for its derivatives are considered applicable.

Table 1: Illustrative Thermodynamic Parameters for Cation Complexation by a Calix isuct.ruarene Derivative in Acetonitrile (B52724) at 25 °C mdpi.com

| Cation | ΔrH° (kJ mol⁻¹) | -TΔrS° (kJ mol⁻¹) | log K |

| Li⁺ | -28.0 | 9.7 | 3.2 |

| Na⁺ | -39.3 | 12.3 | 4.7 |

| K⁺ | -29.8 | 2.6 | 4.8 |

This table presents data for a related calix isuct.ruarene derivative to illustrate the concept of enthalpy-entropy compensation. The values are indicative of the types of thermodynamic trade-offs observed in such systems.

Rates of Complex Formation and Dissociation for this compound Host-Guest Pairs

The kinetics of complexation, encompassing the rates of formation (association) and dissociation, are fundamental to understanding the dynamic behavior of host-guest systems involving this compound. These rates can be influenced by several factors, including the conformational mobility of the calixarene, the nature of the guest, and the solvent environment.

Kinetic studies on calix isuct.ruarene-bis(crown-6) ethers have revealed that the complexation with cations like Cs⁺ can proceed through multiple kinetic steps. researchgate.net The rates of complexation can be very fast, with second-order rate constants in the order of 10⁷ M⁻¹s⁻¹. researchgate.net Conversely, decomplexation can be a much slower process, sometimes requiring elevated temperatures to overcome the kinetic barrier. utwente.nl

For p-tert-butylcalix isuct.ruarene derivatives, extraction experiments with alkali picrates have demonstrated significant differences in the rates of complexation, indicating that complete desolvation of the cation is a prerequisite for binding. utwente.nl The dissociation of complexes can also be kinetically controlled. For example, the dissociation of a 2:1 complex between a p-tert-butylcalix nih.govarene hexaacetamide and Cs⁺ follows a dissociative mechanism with a specific activation enthalpy (ΔH‡) and activation entropy (ΔS‡). psu.edu This process is often governed by the conformational changes of the calixarene framework, such as the flipping of aromatic rings. psu.edu

The conformational state of the this compound, such as the cone, partial cone, or 1,3-alternate conformer, plays a crucial role in determining the kinetics of guest binding and release. grafiati.comnih.gov The rigidity of the host structure can lead to kinetically stable complexes. utwente.nl

Table 2: Kinetic Parameters for the Dissociation of a 2:1 Cs⁺:p-tert-butylcalix nih.govarene Hexaacetamide Complex psu.edu

| Parameter | Value |

| ΔH‡ (kJ mol⁻¹) | 58 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -2 |

This table provides kinetic data for a related calix nih.govarene derivative to exemplify the parameters that describe the dissociation process. The values highlight the energetic barrier and the change in disorder during the transition state of dissociation.

Applications of 4 Tert. Butylcalix 4 Crown 6 in Advanced Chemical Systems

Chemical Sensing Platforms utilizing 4-tert.-Butylcalix(4)-crown-6

The inherent ionophoric properties of this compound and its derivatives have been extensively explored in the fabrication of chemical sensors for the detection of a range of analytes. These sensors leverage the selective host-guest interactions of the calix-crown macrocycle to generate a measurable signal in the presence of the target ion.

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The selectivity and sensitivity of these electrodes are largely determined by the ionophore incorporated into the membrane. Derivatives of this compound have proven to be excellent ionophores for various cations, most notably cesium (Cs⁺).

The conformational properties of the calix researchgate.netarene-crown-6 framework play a crucial role in its selectivity for cesium ions. acs.org Polymeric membrane electrodes based on these compounds have been developed for the determination of Cs⁺ in various samples, including nuclear waste streams. For instance, an ISE utilizing a 1,3-cycloalkyloxy bridged calix researchgate.netarene crown-6 ether as the ionophore exhibited a Nernstian response of 56.3 mV/decade over a wide concentration range of 10⁻⁷ to 10⁻² M for Cs⁺. This sensor demonstrated a low detection limit of 3.7 x 10⁻⁸ M and a rapid response time of less than 20 seconds. researchgate.net

Furthermore, research has demonstrated the utility of p-tert-butyl-calix researchgate.netarene derivatives in ISEs for other metal ions. For example, tetra-substituted p-tert-butyl-calix researchgate.netarene thioamides have been successfully employed as ionophores in Pb(II)-selective electrodes. researchgate.net These electrodes, with an optimized membrane composition, showed high selectivity for Pb(II) over other divalent cations and a Nernstian slope of 29.5 mV·decade⁻¹. nih.gov

| Ionophore | Target Ion | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |

|---|---|---|---|---|---|

| 1,3-Cyclotetradecyloxy bridged calix researchgate.netarene crown-6 | Cs⁺ | 10⁻⁷ to 10⁻² | 56.3 | 3.7 x 10⁻⁸ | researchgate.net |

| p-tert-Butylcalix researchgate.netarene-thiomorpholide | Pb²⁺ | 10⁻⁶ to 10⁻¹ | 29.5 | - | researchgate.netnih.gov |

Optical chemosensors, or fluoroionophores, are molecules that signal the presence of a specific analyte through a change in their fluorescence properties. By attaching fluorogenic units to the this compound scaffold, researchers have created highly sensitive and selective sensors for various metal ions.

The sensing mechanism often involves a photoinduced electron transfer (PET) process, where the binding of a metal ion to the calix-crown cavity modulates the fluorescence of the attached fluorophore. For example, a 1,3-alternate calix researchgate.netarene-based fluorescent chemosensor bearing two-photon absorbing chromophores has been synthesized. This sensor exhibits a weak fluorescence in its free form; however, the addition of Pb²⁺ ions leads to a significant enhancement of its fluorescence emission. acs.org

Another study reported a coumarin (B35378) calix researchgate.netarene crown-6 derivative in the 1,3-alternate conformation that can selectively sense cesium ions over sodium and potassium ions through changes in its fluorescence spectrum. researchgate.net Similarly, a thiacalix researchgate.netcrown-based chemosensor demonstrated a selective fluorescence "turn-off" response in the presence of Fe³⁺ ions in a mixed aqueous media. rsc.org

| Fluorophore System | Target Ion | Observed Fluorescence Change | Reference |

|---|---|---|---|

| 1,3-Alternate calix researchgate.netarene with two-photon absorbing chromophores | Pb²⁺ | Fluorescence enhancement | acs.org |

| Coumarin calix researchgate.netarene crown-6 (1,3-alternate) | Cs⁺ | Selective fluorescence change | researchgate.net |

| Thiacalix researchgate.netcrown with 1,3-alternate conformation | Fe³⁺ | Fluorescence turn-off | rsc.org |

Electrochemical sensors offer an alternative to optical and potentiometric methods for ion detection. These sensors utilize the binding of an analyte to a receptor molecule immobilized on an electrode surface to produce a change in an electrical signal, such as conductivity or impedance.

A conductometric sensor for the determination of ammonium (B1175870) (NH₄⁺) has been developed using 25,27-di-(5-thio-octyloxy)calix researchgate.netarene-crown-6 as the selective recognition element. The calixarene (B151959) was immobilized on the surface of gold interdigitated electrodes. The complexation between the ammonium ions and the crown-ether fragment of the calixarene resulted in a measurable change in conductivity. This sensor demonstrated high selectivity for ammonium in the presence of other common cations and had a linear range of 0.01–1.5 mM with a detection limit of 10 μM. nih.gov

In another application, a glassy carbon electrode was modified with a calix researchgate.netarene crown-4 ether film for the sensitive and selective electrochemical determination of norepinephrine. The modified electrode exhibited an electrocatalytic effect towards the oxidation of norepinephrine. rsc.org

| Receptor Molecule | Target Analyte | Sensing Principle | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| 25,27-di-(5-thio-octyloxy)calix researchgate.netarene-crown-6 | NH₄⁺ | Conductometric | 0.01–1.5 mM | 10 μM | nih.gov |

| Calix researchgate.netarene crown-4 ether | Norepinephrine | Voltammetric | - | - | rsc.org |

Separation and Extraction Technologies using this compound

The selective ion-binding capabilities of this compound have been instrumental in the development of efficient separation and extraction technologies. These technologies are crucial in various fields, including nuclear waste remediation, hydrometallurgy, and environmental analysis.

Liquid-liquid extraction is a widely used method for separating components of a mixture. In this process, a solute is transferred from one liquid phase to another immiscible liquid phase. This compound and its derivatives have been employed as highly effective and selective extractants for various metal ions.

Proton-ionizable p-tert-butylcalix researchgate.netarene-crown-6 compounds in different conformations (cone, partial-cone, and 1,3-alternate) have been synthesized to study their efficiency and selectivity in extracting alkaline earth metal ions. rsc.org The conformation of the calixarene was found to significantly impact the extraction efficiency and selectivity in competitive solvent extractions of these ions from aqueous solutions into chloroform (B151607). researchgate.netrsc.org For instance, a cone p-tert-butylcalix researchgate.netarene-1,3-crown-5 ligand with two N-(X)sulfonyl carbamoylmethoxy side arms was found to be an efficient extractant with selectivity for Ba²⁺ in competitive extractions of alkaline earth metals. researchgate.net

The high selectivity of certain calix researchgate.netarene-crown-6 derivatives for cesium has made them valuable in the context of nuclear waste treatment. For example, 1,3-dioctyloxycalix researchgate.netarene-18-crown-6 is a key extractant used for the selective separation of radioactive ¹³⁷Cs from high-level liquid waste. barc.gov.in

| Extractant | Target Ion(s) | Key Finding | Reference |

|---|---|---|---|

| Proton di-ionizable p-tert-butylcalix researchgate.netarene-crown-6 (cone, partial-cone, 1,3-alternate) | Alkaline earth metal ions | Conformation significantly affects extraction efficiency and selectivity. | rsc.org |

| cone p-tert-butylcalix researchgate.netarene-1,3-crown-5 with N-(X)sulfonyl carbamoylmethoxy side arms | Ba²⁺ | Selective extraction over other alkaline earth metals. | researchgate.net |

| 1,3-dioctyloxycalix researchgate.netarene-18-crown-6 | ¹³⁷Cs | High selectivity for cesium extraction from nuclear waste. | barc.gov.in |

Solid-phase extraction (SPE) is a separation technique where a solid phase (sorbent) is used to isolate analytes from a liquid sample. By immobilizing this compound onto a solid support, materials with high selectivity for specific ions can be created.

A polymeric resin was developed by anchoring 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26-dihydroxy-27,28-crown-4-calix researchgate.netarene onto chloromethylated resin beads. This material was successfully used for the separation and preconcentration of Cu(II), Cd(II), Co(II), Ni(II), and Zn(II) prior to their determination by flame atomic absorption spectrometry. The resin exhibited good separating ability, with maximum sorption occurring at different pH values for each metal ion. nih.gov

The development of calix researchgate.netarene-based polymers has also gained attention for their potential use in filtration and extraction membranes. Copolymers containing pendant calix researchgate.netcrown units have been prepared, and their cation-binding properties have been studied using solid-liquid extraction methods. scispace.com

| Metal Ion | Optimal pH for Sorption | Detection Limit (µg/L) | Reference |

|---|---|---|---|

| Cu(II) | 6.0–7.0 | 1.10 | nih.gov |

| Cd(II) | 6.0 | 1.25 | nih.gov |

| Co(II) | 5.0 | 1.83 | nih.gov |

| Ni(II) | 4.0–4.5 | 1.68 | nih.gov |

| Zn(II) | 4.5 | 2.01 | nih.gov |

Chromatographic Separations Enhanced by this compound Functionalization

The unique structural characteristics of 4-tert-butylcalix scispace.comarene-crown-6, featuring a hydrophobic cavity and a crown ether loop for specific cation binding, make it a valuable component in the development of advanced stationary phases for chromatography. When functionalized onto a solid support, such as silica (B1680970) gel, this macrocycle imparts a high degree of selectivity for a variety of analytes.

Stationary phases incorporating 4-tert-butylcalix scispace.comarene-crown-6 have demonstrated significant potential in high-performance liquid chromatography (HPLC). These functionalized materials can separate a range of compounds, including polycyclic aromatic hydrocarbons (PAHs), phenols, and aromatic amines. nih.gov The separation mechanism is multifactorial, relying on a combination of hydrophobic interactions, hydrogen bonding, π-π stacking, and inclusion complex formation within the calixarene cavity. nih.gov This versatility allows for the fine-tuning of separation conditions to achieve high resolution and selectivity.

The selectivity of these stationary phases can be attributed to the specific interactions between the analyte and the calixarene-crown ether moiety. nih.gov For instance, the separation of positional isomers, which is often challenging with conventional stationary phases, can be effectively achieved. Quantum chemistry calculations have been employed to understand the interaction energies between analytes and the calixarene, providing insights into the retention behavior. nih.gov For example, the calculated Gibbs free energy change for the interaction of phenylenediamine isomers with a similar p-tert-butylcalix scispace.comarene-1,2-crown-4 stationary phase correlated well with the observed chromatographic retention. nih.gov

Furthermore, the chiral nature of certain derivatized calixarenes has opened avenues for enantioselective chromatography. Inherently chiral calix scispace.comarenes, including azacrown derivatives, can be synthesized and used for the resolution of racemic mixtures. nih.gov The separation of diastereomers formed between an inherently chiral calix scispace.comarene and a chiral auxiliary by HPLC on a nonchiral column is a common strategy to obtain enantiopure calixarenes. nih.gov

The table below summarizes the types of analytes that have been successfully separated using stationary phases functionalized with 4-tert-butylcalix scispace.comarene derivatives.

| Analyte Class | Examples | Predominant Interaction Mechanisms |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Anthracene | Hydrophobic, π-π interactions |

| Phenols | Phenol (B47542), Cresols | Hydrogen bonding, Inclusion |

| Aromatic Amines | Aniline (B41778), Phenylenediamines | Hydrogen bonding, π-π interactions |

| Benzoic Acid Derivatives | Benzoic acid, Salicylic acid | Hydrogen bonding, Hydrophobic |

Catalysis and Organocatalysis with this compound

The unique host-guest complexation properties of 4-tert-butylcalix scispace.comarene-crown-6 have led to its exploration in various catalytic applications, where it can act as a catalyst or as a component of a larger catalytic system.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net Crown ethers, including 4-tert-butylcalix scispace.comarene-crown-6, are effective phase-transfer catalysts due to their ability to complex with cations and transport them into the organic phase. jetir.orgoperachem.com

In a typical PTC system, the crown ether encapsulates a cation (e.g., K+, Na+) from the aqueous phase, forming a lipophilic complex. This complex then transports the associated anion into the organic phase, where it can react with the organic substrate. operachem.com The enhanced reactivity of the "naked" anion in the low-polarity organic environment often leads to significantly increased reaction rates and yields. operachem.com

The mechanism of phase-transfer catalysis can proceed through two primary pathways: the Starks' extraction mechanism, where the catalyst extracts the anion into the organic phase, and the interfacial mechanism, where the reaction occurs at the interface of the two phases. mdpi.com

The table below provides examples of reactions where crown ethers, including structures similar to 4-tert-butylcalix scispace.comarene-crown-6, have been used as phase-transfer catalysts.

| Reaction Type | Substrate | Reagent | Catalyst Type |

| Nucleophilic Substitution | Alkyl halides | KCN | 18-Crown-6 |

| Alkylation | Phenols, Alcohols | Alkyl halides | Quaternary ammonium salts, Crown ethers |

| Oxidation | Alkenes | KMnO4 | Crown ethers |

| Carbene Reactions | Alkenes | CHCl3, NaOH | Quaternary ammonium salts |

The ability of 4-tert-butylcalix scispace.comarene-crown-6 to form host-guest complexes allows for its use in supramolecular catalytic systems. In these systems, the calixarene acts as a molecular receptor, binding and orienting substrate molecules to facilitate a specific reaction. This preorganization of substrates can lead to enhanced reaction rates and selectivity, mimicking the function of enzymes.

A key principle in supramolecular catalysis is the preorganization of reactants. For example, the presence of a metal cation can template the formation of a supramolecular complex between two crown ether-substituted molecules, bringing them into close proximity for a reaction to occur. beilstein-journals.org This templating effect can significantly increase the yield of the desired product. beilstein-journals.org

Furthermore, the calixarene cavity can provide a microenvironment that is different from the bulk solution, which can influence the course of a reaction. The hydrophobic interior of the calixarene can stabilize transition states or protect reactive intermediates.

Calixarenes have been incorporated into more complex catalytic systems, such as hybrid materials with titanium dioxide (TiO2). Thiacalix scispace.comarene-protected titanium-oxo clusters have shown photocatalytic activity for hydrogen evolution, with the efficiency depending on the coordination mode between the calixarene and the titanium cluster. beilstein-journals.org

The table below illustrates the principles of supramolecular catalysis involving host-guest systems.

| Catalytic Principle | Host Molecule | Guest/Substrate | Driving Force for Complexation |

| Preorganization | Crown ether-substituted molecules | Dienes/Dienophiles | Metal ion templating, π-π interactions |

| Microenvironment Effects | Cyclodextrins | Hydrophobic organic molecules | Hydrophobic and van der Waals interactions |

| Transition State Stabilization | Calixarenes | Various organic substrates | Host-guest interactions |

Material Science Applications of this compound

The unique molecular recognition capabilities and self-assembly properties of 4-tert-butylcalix scispace.comarene-crown-6 have made it a promising building block for the development of advanced materials with tailored functionalities.

The incorporation of 4-tert-butylcalix scispace.comarene-crown-6 into polymeric matrices allows for the creation of materials with specific ion-binding and separation properties. These functional polymers can be processed into various forms, such as membranes and films, for applications in chemical sensing and filtration. scispace.com

Polyamides and polyimides containing the calix scispace.comarene-crown-6 moiety in their backbone have been synthesized. scispace.com These polymers exhibit selective binding towards metal cations, with some showing a preference for cesium ions. scispace.com The ion-binding ability is influenced by the rigidity of the polymer chain and its conformation in solution. scispace.com

The synthesis of these polymers typically involves the polymerization of a calix scispace.comarene-crown-6 monomer containing reactive functional groups, such as amines, with suitable co-monomers like adipoyl chloride or 1,2,4,5-benzenetetracarboxylic dianhydride. scispace.com The resulting polymers often have moderately high molecular weights, although the bulky nature of the calixarene unit can sometimes hinder the growth of long polymer chains. scispace.com

The table below summarizes the properties of polymers functionalized with calix scispace.comarene-crown-6.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Polyamide | Calix scispace.comcrown-6-bis(aminobutyl ether), Adipoyl chloride | High binding for various metal cations | Ion-selective membranes, Extraction |

| Polyimide | Calix scispace.comcrown-6-bis(aminobutyl ether), 1,2,4,5-Benzenetetracarboxylic dianhydride | Cesium ion selectivity | Chemical sensors, Filtration |

The ability of calixarenes to form ordered structures at interfaces has been exploited in the fabrication of self-assembled monolayers (SAMs) and thin films. These organized molecular assemblies have applications in sensing, surface modification, and nanotechnology.

Calixarene derivatives can be immobilized on surfaces, such as gold, to create SAMs with specific recognition properties. nih.gov For example, a p-tert-butylcalix phasetransfercatalysis.comcrown-4 derivative self-assembled on a gold surface showed remarkable efficiency as a sensor for aniline compared to alkylamines, attributed to a better size fit and multipoint recognition. nih.gov